molecular formula C4H5Br4NO2 B14532631 1,2,3,4-Tetrabromo-2-nitrobutane CAS No. 62622-02-0

1,2,3,4-Tetrabromo-2-nitrobutane

Cat. No.: B14532631
CAS No.: 62622-02-0
M. Wt: 418.70 g/mol
InChI Key: RMHJBPAMWAAXQP-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrabromo-2-nitrobutane is an organic compound with the molecular formula C4H6Br4NO2 It is characterized by the presence of four bromine atoms and a nitro group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrabromo-2-nitrobutane can be synthesized through the bromination of 2-nitrobutane. The process involves the addition of bromine to the double bonds of 2-nitrobutane under controlled conditions. The reaction typically requires a solvent such as carbon tetrachloride and is carried out at room temperature to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with reaction conditions optimized for maximum yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrabromo-2-nitrobutane undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted butane derivatives.

Scientific Research Applications

1,2,3,4-Tetrabromo-2-nitrobutane has several scientific research applications, including:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Used in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrabromo-2-nitrobutane involves its interaction with molecular targets through its bromine and nitro groups. The bromine atoms can participate in halogen bonding, while the nitro group can undergo redox reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

    1,2,3,4-Tetrabromobutane: Similar structure but lacks the nitro group.

    2,3,4,5-Tetrabromo-1-nitrobenzene: Contains a nitro group and multiple bromine atoms but has a benzene ring instead of a butane backbone.

Uniqueness: 1,2,3,4-Tetrabromo-2-nitrobutane is unique due to the combination of four bromine atoms and a nitro group on a butane backbone. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

62622-02-0

Molecular Formula

C4H5Br4NO2

Molecular Weight

418.70 g/mol

IUPAC Name

1,2,3,4-tetrabromo-2-nitrobutane

InChI

InChI=1S/C4H5Br4NO2/c5-1-3(7)4(8,2-6)9(10)11/h3H,1-2H2

InChI Key

RMHJBPAMWAAXQP-UHFFFAOYSA-N

Canonical SMILES

C(C(C(CBr)([N+](=O)[O-])Br)Br)Br

Origin of Product

United States

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